![molecular formula C19H21N3O B4067447 N-(3-ethoxypropyl)-2-phenyl-4-quinazolinamine](/img/structure/B4067447.png)
N-(3-ethoxypropyl)-2-phenyl-4-quinazolinamine
Overview
Description
N-(3-ethoxypropyl)-2-phenyl-4-quinazolinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of quinazolinamines, which have been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties. In
Scientific Research Applications
Modulation of Biogenic Amine Transporters
Research on quinazolinamine derivatives has identified their role as allosteric modulators of the dopamine transporter, contributing to the understanding of dopamine regulation mechanisms. These compounds have shown partial inhibition of dopamine uptake, shedding light on the potential therapeutic targets for neurological disorders (Pariser et al., 2008).
Synthesis Methodologies
Significant advancements have been made in the synthesis of quinazolinamine derivatives. For instance, rapid synthetic methods have been developed for compounds showing potential biological activities, optimizing synthetic pathways to enhance the efficiency of production (Ouyang et al., 2016).
Pharmacokinetics and Tissue Distribution
The pharmacokinetics and tissue distribution of quinazolinamine derivatives have been studied, providing insights into their bioavailability, elimination half-life, and tissue accumulation. Such studies are crucial for understanding the distribution and potential therapeutic effects of these compounds within the body (Kapetanovic et al., 2012).
Antioxidant Properties
Quinazolinones, including quinazolinamine derivatives, have been evaluated for their antioxidant properties. These studies contribute to the broader understanding of how these compounds can mitigate oxidative stress, which is implicated in various diseases (Mravljak et al., 2021).
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral activities of quinazolinamine derivatives have been explored, indicating their potential as novel agents against infectious diseases. This research direction highlights the versatility of quinazolinamine compounds in addressing global health challenges (Van Horn et al., 2014; Luo et al., 2012).
properties
IUPAC Name |
N-(3-ethoxypropyl)-2-phenylquinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-2-23-14-8-13-20-19-16-11-6-7-12-17(16)21-18(22-19)15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVKMNDUYSXNLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxypropyl-(2-phenylquinazolin-4-yl)amine;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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